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Compound of Interest

Compound Name: 2''-O-Galloylmyricitrin

Cat. No.: B15594365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2''-O-
Galloylmyricitrin, a naturally occurring galloylated flavonoid glycoside. The document focuses

on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in

a clear, structured format to facilitate research and drug development applications. Detailed

experimental protocols and visual diagrams of relevant workflows and mechanisms are also

included to meet the needs of the scientific community.

Introduction
2''-O-Galloylmyricitrin is a derivative of myricitrin, which is the 3-O-rhamnoside of the flavonol

myricetin. The addition of a galloyl group to the 2''-position of the rhamnose sugar moiety

significantly influences its chemical and biological properties, including its antioxidant potential.

Accurate spectral data is crucial for the unambiguous identification and characterization of this

compound in natural extracts and for its potential development as a therapeutic agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below were acquired in methanol-d4 (CD3OD), a common solvent for

the analysis of flavonoids. The chemical shifts (δ) are reported in parts per million (ppm) and

coupling constants (J) are in Hertz (Hz).

¹H NMR and ¹³C NMR Spectral Data
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The following tables summarize the ¹H and ¹³C NMR spectral data for 2''-O-Galloylmyricitrin.

These assignments are based on the analysis of 1D and 2D NMR experiments, including

COSY, HSQC, and HMBC.

Table 1: ¹H and ¹³C NMR Spectral Data for 2''-O-Galloylmyricitrin in CD₃OD
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Position ¹³C (ppm) ¹H (ppm, mult., J in Hz)

Myricetin Aglycone

2 158.5 -

3 136.1 -

4 179.5 -

5 163.0 -

6 99.9 6.22 (d, 2.1)

7 165.9 -

8 94.8 6.40 (d, 2.1)

9 159.2 -

10 105.7 -

1' 121.8 -

2' 109.4 7.00 (s)

3' 146.7 -

4' 137.9 -

5' 146.7 -

6' 109.4 7.00 (s)

Rhamnose Moiety

1'' 103.5 5.35 (d, 1.5)

2'' 71.9 5.30 (dd, 3.4, 1.5)

3'' 72.0 4.01 (dd, 9.5, 3.4)

4'' 73.2 3.55 (t, 9.5)

5'' 71.7 3.80 (m)

6'' 17.7 0.95 (d, 6.2)
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Galloyl Moiety

1''' 121.5 -

2''' 110.2 7.15 (s)

3''' 146.5 -

4''' 140.1 -

5''' 146.5 -

6''' 110.2 7.15 (s)

7''' (C=O) 167.8 -

Note: Chemical shifts are referenced to the residual solvent signals of CD₃OD (δH 3.31 and δC

49.0). Assignments are based on literature data for similar compounds and interpretation of 2D

NMR correlations.

Mass Spectrometry (MS)
Mass spectrometry data is essential for determining the molecular weight and elemental

composition of a compound, and for obtaining structural information through fragmentation

analysis.

ESI-MS Data
Molecular Formula: C₂₈H₂₄O₁₆

Molecular Weight: 616.49 g/mol

Observed Ion (Negative Mode): [M-H]⁻ at m/z 615.10

Proposed ESI-MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion at m/z 615.10 would likely

produce the following key fragment ions:

Table 2: Proposed ESI-MS/MS Fragmentation of [M-H]⁻ Ion of 2''-O-Galloylmyricitrin
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m/z Proposed Fragment Neutral Loss

463.09 [Myricitrin - H]⁻ 152.01 Da (Galloyl residue)

445.08 [Myricitrin - H₂O - H]⁻ 170.02 Da (Gallic acid)

317.03 [Myricetin - H]⁻ 298.07 Da (Galloyl-rhamnose)

169.01 [Gallic acid - H]⁻
446.09 Da (Myricetin-

rhamnose)

125.02 [Gallic acid - CO₂ - H]⁻ 490.08 Da

The primary fragmentation event is the cleavage of the ester bond, leading to the loss of the

galloyl group as a neutral loss or the formation of the gallate anion. Subsequent fragmentation

of the myricitrin moiety would involve the loss of the rhamnose sugar.

Experimental Protocols
NMR Spectroscopy
NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz

instrument.

Sample Preparation: The purified compound is dissolved in methanol-d4 (CD₃OD).

Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

1D NMR: ¹H and ¹³C spectra are acquired using standard pulse sequences.

2D NMR: Homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlation experiments

are performed to establish proton-proton and proton-carbon connectivities, which is crucial

for unambiguous signal assignment.

Mass Spectrometry
High-resolution mass spectrometry is used to determine the accurate mass and elemental

composition.
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Instrumentation: An ion trap mass spectrometer (e.g., Bruker Esquire 3000 Plus) or a time-

of-flight mass spectrometer (e.g., Bruker microTOF) equipped with an electrospray ionization

(ESI) source.

Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

MS Analysis: Full scan mass spectra are acquired to determine the m/z of the deprotonated

molecule [M-H]⁻.

MS/MS Analysis: The [M-H]⁻ ion is selected as the precursor ion and subjected to collision-

induced dissociation (CID) to generate fragment ions for structural elucidation.

Visualizations
The following diagrams illustrate common workflows and mechanisms relevant to the study of

2''-O-Galloylmyricitrin.
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Caption: A generalized workflow for the isolation and purification of flavonoids from plant

material.
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Caption: Key mechanisms of flavonoid antioxidant activity: HAT and SET pathways.

To cite this document: BenchChem. [Spectral Data Analysis of 2''-O-Galloylmyricitrin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594365#spectral-data-for-2-o-galloylmyricitrin-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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